Pyrrolidine Basicity Modulation by 3-Fluoro Substitution Relative to Unsubstituted Pyrrolidine
The 3-fluoro substituent on the pyrrolidine ring of 6-(3-fluoropyrrolidin-1-yl)nicotinic acid substantially reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated analog 6-(pyrrolidin-1-yl)nicotinic acid . While direct experimental pKa data for the full target compound are not available, the 3-fluoropyrrolidine fragment exhibits a conjugate acid pKa of 6.69 (reported) or 8.68 (predicted), versus ~11.3 for unsubstituted pyrrolidine, a difference of 2.6–4.6 log units . This reduction in basicity is a key design parameter for optimizing CNS drug properties.
| Evidence Dimension | Pyrrolidine nitrogen conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | pKa ~6.69 (reported) to ~8.68 (predicted) for the 3-fluoropyrrolidine fragment |
| Comparator Or Baseline | Pyrrolidine (unsubstituted): conjugate acid pKa ~11.3 |
| Quantified Difference | ΔpKa ≈ –2.6 to –4.6 log units (reduced basicity) |
| Conditions | Physicochemical data for the 3-fluoropyrrolidine fragment; full compound experimental pKa not reported in literature |
Why This Matters
Lower pyrrolidine basicity directly affects the ionization state at physiological pH, influencing blood-brain barrier penetration, target engagement, and off-target binding profiles in CNS drug discovery programs.
